2-Amino-4-chloro-6-fluorophenol

Beschreibung

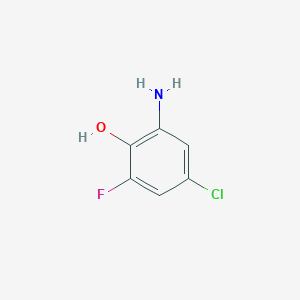

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-chloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZDPXWUOIZQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862699-26-1 | |

| Record name | 2-amino-4-chloro-6-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Chloro 6 Fluorophenol and Its Precursors

Established Synthetic Pathways

The construction of the 2-Amino-4-chloro-6-fluorophenol molecule relies on established chemical reactions that allow for the sequential introduction of amino, chloro, and fluoro groups onto a phenolic scaffold. These pathways are designed to manage the regioselectivity of each substitution.

Halogenation and Fluorination Strategies for Phenolic Scaffolds

The introduction of halogen atoms onto a phenol (B47542) ring is a fundamental step in the synthesis of halogenated phenols. For a compound like this compound, strategies must accommodate the presence of multiple, different halogen substituents. A common approach involves the direct halogenation of a pre-existing fluorinated phenol. For instance, a relevant precursor, 2-chloro-6-fluorophenol, can be synthesized by the direct chlorination of o-fluorophenol. guidechem.com This reaction is typically carried out by slowly adding an aqueous solution of sodium hypochlorite (B82951) to the starting fluorophenol at a controlled temperature between 0 and 77 °C. guidechem.com

Another strategy involves the halogenation of a nitrophenol. For example, 2-chloro-4-nitrophenol (B164951) is synthesized by reacting p-nitrophenol with chlorine in an inert organic solvent such as methylene (B1212753) dichloride or ethylene (B1197577) dichloride. google.com These methods highlight the direct electrophilic halogenation of activated phenol rings as a key strategy for building the required halogenation pattern.

Substitution Reactions for Targeted Halogen Introduction

Nucleophilic aromatic substitution is another critical strategy, particularly for introducing the phenol's hydroxyl group onto a pre-halogenated ring. A key precursor, 4-chloro-2-nitrophenol (B165678), is often synthesized from 2,5-dichloronitrobenzene. quickcompany.in In this process, one of the chlorine atoms is substituted by a hydroxyl group through hydrolysis. The reaction involves heating 2,5-dichloronitrobenzene in a strong alkaline aqueous solution, such as caustic soda (sodium hydroxide), at temperatures between 142°C and 148°C under pressure. quickcompany.in This selective hydrolysis is possible due to the activation of the nitro group, which facilitates nucleophilic attack at the ortho position.

Oxidative Processes in Phenol Synthesis

Oxidative processes can also be employed for halogenation. One documented method is the oxidative chlorination of 4-nitrophenol (B140041) to produce 2-chloro-4-nitrophenol. This reaction uses hydrochloric acid as the chlorinating agent in the presence of hydrogen peroxide as an oxidant. google.com This approach provides an alternative to using elemental chlorine for the chlorination of the phenolic ring.

Precursor Synthesis and Transformation Routes

The synthesis of this compound is heavily reliant on the efficient preparation and subsequent transformation of key precursors, primarily halogenated nitrobenzene (B124822) and nitrophenol derivatives.

Hydrolysis of Halogenated Nitrobenzene Derivatives

As mentioned previously, the hydrolysis of halogenated nitrobenzenes is a vital route to producing the necessary nitrophenol intermediates. The synthesis of 4-chloro-2-nitrophenol from 2,5-dichloronitrobenzene serves as a prime example of this industrial methodology.

Table 1: Synthesis of 4-chloro-2-nitrophenol via Hydrolysis

| Starting Material | Reagents | Temperature | Pressure | Reaction Time | Product | Purity | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-Dichloronitrobenzene | Caustic Soda (NaOH), Water | 142-148 °C | 3.5-4.0 kg/cm ² | 5-9 hours | 4-chloro-2-nitrophenol | >99% | quickcompany.in |

This process demonstrates a robust method for creating the phenol functionality on a ring that is already substituted with the desired halogen and nitro groups.

Catalytic Hydrogenation for Amine Formation

The final step in many synthetic routes to aminophenols is the reduction of a nitro group to an amine. Catalytic hydrogenation is a widely used, clean, and efficient method for this transformation. The reduction of a nitrophenol precursor, such as 4-chloro-2-nitrophenol, is typically achieved using a metal catalyst and a hydrogen source.

Several catalytic systems have been proven effective for the reduction of nitrophenols:

Iron Powder Reduction: In a classic method, 4-chloro-2-nitrophenol can be reduced using finely powdered cast iron shavings in an acidic aqueous medium. This process is heated, and upon completion, the product is isolated by adjusting the pH to dissolve the aminophenol, filtering the iron sludge, and then precipitating the product by neutralization. A yield of around 90% can be achieved with this method. prepchem.com

Hydrazine (B178648) Hydrate (B1144303) Reduction: Hydrazine hydrate in the presence of a catalyst, such as activated carbon and ferric chloride hexahydrate, is an effective reducing agent for converting 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol. google.comgoogle.com This method avoids the high pressures associated with catalytic hydrogenation. Another system uses hydrazine hydrate with activated carbon and a hexagonal iron catalyst in methanol (B129727), yielding 76.7% of 2-amino-4-chlorophenol (B47367). guidechem.com

Catalytic Hydrogenation: The direct use of hydrogen gas with a catalyst is a common industrial process. 4-chloro-2-nitrophenol, dissolved in a solvent like methanol, can be reduced to 2-amino-4-chlorophenol using Raney Ni as the catalyst. quickcompany.in Alternatively, platinum on charcoal (Pt/C) can be used, where hydrogen gas is passed through the reaction mixture at controlled temperature and pressure. quickcompany.in The hydrogenation of 2,4-dichloro-6-nitrophenol (B1219690) to 2-amino-4,6-dichlorophenol (B1218851) has been achieved with 100% conversion using a Ni-B amorphous alloy catalyst under a hydrogen pressure of 0.5 MPa. researchgate.net Palladium on carbon (Pd/C) is also effective, as shown in the synthesis of 4-amino-2,5-difluorophenol (B58541) from its corresponding nitro precursor. google.com

Table 2: Comparison of Reduction Methods for Nitrophenol Precursors

| Precursor | Method | Catalyst / Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-chloro-2-nitrophenol | Iron Reduction | Iron shavings, HCl | Water | ~90% | prepchem.com |

| 4-chloro-2-nitrophenol | Catalytic Hydrogenation | Raney Ni, H₂ | Methanol | Not specified | quickcompany.in |

| 4-chloro-2-nitrophenol | Catalytic Hydrogenation | Pt/C, H₂ | Water | Not specified | quickcompany.in |

| 2-chloro-4-nitrophenol | Hydrazine Reduction | Hydrazine hydrate, Activated Carbon/FeCl₃·6H₂O | Aqueous NaOH | >95% | google.comgoogle.com |

| 2,4-dichloro-6-nitrophenol | Catalytic Hydrogenation | Ni-B amorphous alloy, H₂ | Not specified | 98% (selectivity) | researchgate.net |

These established transformation routes provide a versatile toolbox for the synthesis of the target compound, this compound, by applying them to appropriately substituted precursors.

Regioselective Nitration Techniques

The synthesis of this compound typically originates from a corresponding nitrophenol precursor, such as 4-chloro-6-fluoro-2-nitrophenol. The precise placement of the nitro group onto the phenolic precursor is critical, necessitating highly regioselective nitration methods. Traditional nitration using mixed nitric and sulfuric acids often leads to issues with selectivity and produces significant acid waste. dergipark.org.trresearchgate.netnih.gov Consequently, research has focused on developing milder and more selective techniques.

One approach involves using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) in the presence of potassium bisulfate (KHSO₄) as a catalyst. dergipark.org.tr This system has been shown to be effective for the ortho-nitration of various phenols, offering good to excellent yields with high regioselectivity. dergipark.org.tr The reaction can be carried out by refluxing the phenol with the nitrating agents in a solvent like acetonitrile (B52724), followed by a simple filtration and evaporation workup. dergipark.org.tr

Another method employs silica-supported aluminum nitrate (Al(NO₃)₃·9H₂O) as the nitrating reagent. researchgate.net This solid-phase reagent works efficiently at room temperature for the nitration of phenols and phenyl ethers, demonstrating a significant enhancement in reaction rate and high ortho-selectivity. researchgate.net The use of a solid support simplifies the purification process and can minimize waste. researchgate.net

More recent developments in green chemistry have explored the use of dilute aqueous nitric acid for electrophilic aromatic nitrations, aiming to reduce the use of corrosive and hazardous concentrated acids. nih.govfrontiersin.org These methods investigate variables like acid concentration, temperature, and activation methods (such as ultrasonic irradiation or microwaves) to achieve satisfactory yields and regioselectivity while improving the environmental and safety profile of the reaction. nih.govfrontiersin.org For activated benzene (B151609) derivatives, these co-acid-free systems can be highly effective. frontiersin.org Biocatalysis also presents a novel route, where catalytic antibodies with a metalloporphyrin cofactor have been shown to catalyze the nitration of phenol, demonstrating a notable regioselectivity towards the formation of 2-nitrophenol. nih.gov

Table 1: Comparison of Regioselective Nitration Methods for Phenols

| Method | Reagents | Conditions | Key Advantage |

| KHSO₄ Catalysis | Phenol, NH₄NO₃, KHSO₄ | Reflux in acetonitrile | High ortho-selectivity, simple workup dergipark.org.tr |

| Solid-Supported Nitration | Phenol, Silica-supported Al(NO₃)₃ | Room temperature in acetone | High ortho-selectivity, enhanced rate, ease of handling researchgate.net |

| Aqueous Nitration | Phenol, Dilute HNO₃ (aq) | Room temperature (activation may be needed) | Environmentally benign, avoids strong corrosive acids nih.govfrontiersin.org |

| Biocatalysis | Phenol, NO₂⁻, H₂O₂, Catalytic Antibody | pH-dependent, aqueous buffer | High regioselectivity induced by antibody protein nih.gov |

Analogous Synthetic Approaches for Related Aminophenols

The synthesis of various aminophenols provides a blueprint for the potential production routes of this compound. A predominant and widely applicable method is the reduction of a corresponding nitrophenol.

For instance, the synthesis of 2-amino-4-chlorophenol is commonly achieved by the reduction of 4-chloro-2-nitrophenol. prepchem.com A classic laboratory preparation involves using finely powdered iron shavings in the presence of hydrochloric acid to reduce the nitro group. prepchem.com An alternative method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst system, such as activated carbon and ferric trichloride (B1173362) hexahydrate, which can be recycled multiple times. google.com Another approach involves catalytic hydrogenation using a Raney Ni catalyst after the initial synthesis of 4-chloro-2-nitrophenol from 2,5-dichloronitrobenzene. quickcompany.in

Similarly, 3-amino-6-chloro-4-fluorophenol is prepared via the catalytic reduction of its precursor, 2-chloro-4-fluoro-5-nitrophenol (B1583476). prepchem.com This reaction is typically performed using platinum dioxide as the catalyst under a hydrogen atmosphere at room temperature. prepchem.com The synthesis of 4-Amino-2-fluorophenol also follows this pattern, where the corresponding nitrobenzene derivative is reduced via catalytic hydrogenation with palladium on carbon (Pd/C) or by using tin metal in concentrated hydrochloric acid. guidechem.com

The synthesis of p-aminophenol, an industrially significant compound, further illustrates these principles. Green synthesis routes have been developed involving the catalytic hydrogenation of nitrobenzene in systems like pressurized CO₂/H₂O or using formic acid as a hydrogen source with a Pt/C and SO₄²⁻/ZrO₂ catalyst. acs.orgrsc.org

These examples consistently demonstrate that the reduction of a strategically synthesized nitrophenol is the most common and versatile pathway to access a wide range of substituted aminophenols. prepchem.comprepchem.comguidechem.com

Advanced Synthetic Techniques

Beyond standard precursor synthesis, advanced methodologies focus on achieving higher efficiency, practicality, and stereochemical control where applicable.

Asymmetric Synthesis Approaches

Asymmetric synthesis, or enantioselective synthesis, is the process of forming a chiral molecule with a preference for one stereoisomer. wikipedia.org While this compound is itself an achiral molecule, the principles of asymmetric synthesis are highly relevant in the broader context of aminophenol chemistry. Chiral aminophenols are valuable as ligands and catalysts in asymmetric reactions. google.combeilstein-journals.org

For example, chiral aminophenol ligands are used to induce asymmetry in the synthesis of other complex molecules. google.com They have been successfully employed in the asymmetric addition of diethyl zinc to aromatic aldehydes, achieving high enantioselectivity. google.com More recently, hindered aminophenols have been shown to be highly efficient organocatalysts for the asymmetric addition of organoboron reagents to imines, a key step in the synthesis of medicinally important compounds. beilstein-journals.org The aminophenol catalyst activates both the substrate and the reagent, with internal hydrogen bonding playing a crucial role in achieving high enantioselectivity (76–98% ee). beilstein-journals.org

While not directly creating a chiral center on the this compound molecule, these advanced techniques highlight the importance of the aminophenol scaffold in the field of asymmetric synthesis, where it can act as a crucial element to control the stereochemical outcome of a reaction.

Efficient and Practical Synthesis Protocols

The development of efficient and practical synthesis protocols is essential for both laboratory-scale research and potential industrial production. Efficiency in this context relates to high yields, simple operational procedures, and the use of readily available and cost-effective reagents.

An optimized total synthesis for a complex antibacterial agent containing a 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core has been reported. nih.govnih.gov The synthesis of the key intermediate, 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione , was achieved in 88% yield by reacting the precursor with potassium carbonate in a THF/DMF solvent mixture at 80°C for two hours. nih.gov This highlights a practical approach to constructing complex heterocyclic systems from aminophenol-like precursors.

For the simpler, related compound 2-amino-4-chlorophenol , a practical method involves the reduction of 2-nitro-4-chlorophenol using hydrazine hydrate in methanol with activated carbon and cyclohexene, which proceeds cleanly and safely to give the product in good yield (76.7%). guidechem.com Another reported method for the same compound involves a diazotization-reduction sequence starting from p-chlorophenol, ultimately yielding the final product. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of aminophenols and their precursors.

A key area of focus is the reduction of nitrophenols. Traditional methods often use stoichiometric metal reductants like iron or tin, which generate significant metal waste. prepchem.comguidechem.com Catalytic hydrogenation is a greener alternative, using a small amount of a catalyst (like Pt or Pd) and hydrogen gas, with water being the only byproduct. Green routes for p-aminophenol synthesis from nitrobenzene have been developed using catalytic hydrogenation in environmentally benign solvents like water, sometimes in combination with pressurized carbon dioxide. acs.org This approach avoids the use of mineral acids. acs.org

Another green strategy is the use of electrochemistry. A TEMPO-catalyzed electrosynthetic method has been developed for the dehydrogenative cyclocondensation of o-aminophenols to produce pharmaceutically valuable 2-aminophenoxazinones. rsc.org This method is mild, sustainable, and avoids the need for stoichiometric chemical oxidants, generating hydrogen gas as the main byproduct. rsc.org

The nitration step itself is also a target for green innovation. As mentioned previously, using dilute aqueous nitric acid instead of a concentrated mixed-acid system represents a significant improvement in safety and environmental impact. nih.govfrontiersin.org Similarly, using supported reagents can simplify product isolation and minimize solvent use and waste streams. researchgate.net

Table 2: Application of Green Chemistry Principles in Aminophenol Synthesis

| Green Chemistry Principle | Application in Aminophenol Synthesis | Example |

| Catalysis | Replacement of stoichiometric reductants (e.g., Fe, Sn) with catalytic hydrogenation (e.g., Pt, Pd). | Catalytic reduction of 2-chloro-4-fluoro-5-nitrophenol to 3-amino-6-chloro-4-fluorophenol. prepchem.com |

| Safer Solvents & Reagents | Use of water as a solvent; use of dilute aqueous acids instead of concentrated acids. | Catalytic hydrogenation of nitrobenzene in a pressurized CO₂/H₂O system. acs.org |

| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the product. | Electrosynthesis of aminophenoxazinones from o-aminophenols, releasing only H₂. rsc.org |

| Waste Prevention | Avoiding the use of stoichiometric oxidants and reductants that generate large amounts of waste. | Use of recyclable catalysts like the activated carbon/ferric trichloride system for hydrazine reduction. google.com |

Chemical Reactivity and Derivatization of 2 Amino 4 Chloro 6 Fluorophenol

Reaction Mechanisms Involving the Aminophenol Moiety

The aminophenol core of 2-Amino-4-chloro-6-fluorophenol is characterized by the presence of both a nucleophilic amine group and a hydroxyl group, positioned ortho to each other on a halogenated benzene (B151609) ring. This arrangement dictates its chemical behavior and facilitates a range of chemical transformations.

Reactions of the Amine Group

The primary amine group (-NH₂) in this compound is a key site of reactivity. As a nucleophile, it readily participates in reactions with a variety of electrophiles. Common transformations involving the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups.

Condensation Reactions: The amine group is crucial for the formation of imines, or Schiff bases, through condensation with aldehydes and ketones. rsc.orgnanobioletters.comajrconline.org This reaction typically occurs under acid or base catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ajrconline.org

The reactivity of the amine can be influenced by the electronic effects of the other substituents on the aromatic ring.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group (-OH) also imparts significant reactivity to the molecule. It can act as a nucleophile or, upon deprotonation, as an even stronger phenoxide nucleophile. Key reactions involving the hydroxyl group include:

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base to form ethers.

O-Acylation: Esterification with acyl chlorides or carboxylic acids to produce phenyl esters.

Cyclization Reactions: The hydroxyl group is integral to the synthesis of oxygen-containing heterocycles. For instance, in the formation of benzoxazoles, it acts as the nucleophile that attacks an activated carbon atom to close the oxazole (B20620) ring. nih.gov

Like the amine group, the acidity and nucleophilicity of the hydroxyl group are modulated by the electron-withdrawing effects of the halogen substituents.

Influence of Halogen Substituents on Aromatic Ring Reactivity

The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences the molecule's reactivity in electrophilic aromatic substitution reactions. lumenlearning.com

Inductive Effect: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring, making it less reactive towards electrophiles compared to unsubstituted phenol (B47542) or aniline (B41778). lumenlearning.comlibretexts.org

Resonance Effect: Despite their inductive withdrawal, halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect directs incoming electrophiles to the ortho and para positions relative to the halogen. lumenlearning.comlibretexts.org

Formation of Heterocyclic Derivatives

The ortho-disposition of the amine and hydroxyl groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.

Synthesis of Benzoxazole (B165842) and Benzoxazine (B1645224) Derivatives

Benzoxazoles are a significant class of heterocyclic compounds, and their synthesis often utilizes 2-aminophenols as starting materials. nih.govjocpr.com The general strategy involves the condensation of the 2-aminophenol (B121084) with a suitable electrophile, followed by cyclization. nih.gov

Various synthetic methods can be employed, utilizing different reagents and catalysts to achieve the formation of the benzoxazole ring from precursors like this compound.

| Reagent | Catalyst/Conditions | Product Type |

| Aldehydes | Acid catalyst (e.g., fluorophosphoric acid), room temp. | 2-Substituted Benzoxazole |

| Aldehydes | Lewis acidic ionic liquid supported on nanoparticles (LAIL@MNP), sonication, 70°C | 2-Substituted Benzoxazole |

| β-Diketones | Brønsted acid and CuI | 2-Substituted Benzoxazole |

| Carboxylic Acids | Lawesson's reagent, microwave irradiation | 2-Substituted Benzoxazole |

The reaction with aldehydes, for example, proceeds via the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the stable benzoxazole product. nih.gov Substituents on the 2-aminophenol, such as chloro groups, are generally well-tolerated in these reactions. organic-chemistry.org

The synthesis of benzoxazine derivatives can also be achieved, for instance, through reactions involving Mannich bases and formaldehyde, where the aminophenol structure provides the necessary components for forming the 1,3-oxazine ring. rsc.org The electronic nature of substituents on the phenol and aniline components has been shown to influence the equilibrium and stability of the resulting benzoxazine ring. rsc.org

Studies on Schiff Base Formation

The condensation of the amine group of an aminophenol with a carbonyl compound (aldehyde or ketone) yields a Schiff base, also known as an imine. ajrconline.org These compounds are versatile intermediates and ligands in coordination chemistry. rsc.orgnanobioletters.com

The reaction of 2-aminophenol derivatives, such as 2-amino-4-chlorophenol (B47367), with various carbonyl compounds has been studied. rsc.orgresearchgate.net For instance, new Schiff bases have been synthesized from the reaction of 2-amino-4-chlorophenol with 1,3-bis(dimethylamino)-trimethinium salts in the presence of triethylamine. rsc.org

The general reaction can be summarized as follows: this compound + R-C(=O)-R' ⇌ Schiff Base + H₂O

This equilibrium is typically driven forward by removing water from the reaction mixture or by using a catalyst.

| Carbonyl Source | Reagent/Solvent | Key Finding | Reference |

| 4-Chloroacetophenone | Conc. H₂SO₄ | Synthesis of biologically active Schiff base. | researchgate.net |

| Trimethinium salts | Triethylamine / Ethanol | Efficient synthesis of novel N₂O₂ Schiff bases. | rsc.org |

| Salicylaldehyde | Acid or base catalysis / Heat | Formation of tridentate Schiff base ligands for metal complexes. | ajrconline.org |

The resulting Schiff bases, which incorporate the substituted phenol moiety, are of interest for their ability to form stable metal complexes and for their potential biological activities. researchgate.netrsc.org

Cyclization Reactions for Novel Structures

There is no publicly available research detailing the use of this compound in cyclization reactions to form novel heterocyclic or other ring structures.

Derivatization for Functional Material Development

No specific studies or patents were found that describe the derivatization of this compound for the express purpose of creating functional materials, such as polymers, dyes, or electronic materials.

Reactivity with Other Chemical Species and Reagents

While general reactivity can be inferred from the functional groups present (amino, hydroxyl, and the halogenated aromatic ring), specific, documented reactions of this compound with other reagents are not detailed in the available scientific literature.

This lack of detailed information suggests that the exploration of this compound's synthetic utility and potential for new material development is a field ripe for future research.

Spectroscopic and Structural Characterization of 2 Amino 4 Chloro 6 Fluorophenol

Vibrational Spectroscopy Investigations

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of molecules. For 2-Amino-4-chlorophenol (B47367) (2A4CP), a comprehensive vibrational analysis has been performed using both experimental FTIR spectroscopy and theoretical calculations (HF and DFT methods). These findings provide a strong basis for understanding the expected FTIR spectrum of 2-Amino-4-chloro-6-fluorophenol.

The vibrational assignments for the fundamental modes of 2A4CP have been determined through scaled quantum mechanical (SQM) force fields. The presence of the amino (-NH2), hydroxyl (-OH), and chloro (-Cl) substituents on the phenol (B47542) ring leads to characteristic vibrational frequencies.

Key vibrational modes for 2A4CP include the O-H stretching, typically observed as a broad band in the region of 3400-3200 cm⁻¹, and the N-H stretching vibrations of the amino group, which are expected in the 3500-3300 cm⁻¹ range. The C-Cl stretching vibration is generally found at lower wavenumbers, typically in the 800-600 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching modes of the benzene (B151609) ring appear in the 1600-1400 cm⁻¹ region.

Table 1: Selected FTIR Vibrational Frequencies for 2-Amino-4-chlorophenol (2A4CP)

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3425 |

| N-H Symmetric Stretch | 3340 |

| O-H Stretch | 3300 |

| C-H Stretch (Aromatic) | 3080 |

| C=C Stretch (Aromatic) | 1620, 1515, 1470 |

| C-N Stretch | 1290 |

| C-O Stretch | 1240 |

| C-Cl Stretch | 680 |

Data derived from computational and experimental studies on 2-Amino-4-chlorophenol.

For this compound, the introduction of a fluorine atom would be expected to introduce a C-F stretching vibration, typically in the region of 1400-1000 cm⁻¹. The positions of the other vibrational bands would also be subtly shifted due to the electronic effects of the additional electronegative fluorine atom.

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and skeletal modes of the molecule. A detailed Raman spectroscopic analysis has been conducted for 2-Amino-4-chlorophenol (2A4CP), involving both experimental measurements and theoretical calculations.

The Raman spectrum of 2A4CP is characterized by strong bands corresponding to the aromatic ring stretching and in-plane bending vibrations. The C-Cl stretching vibration is also typically Raman active. The symmetric N-H stretching vibration of the amino group is another key feature.

Table 2: Selected FT-Raman Vibrational Frequencies for 2-Amino-4-chlorophenol (2A4CP)

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3425 |

| N-H Symmetric Stretch | 3340 |

| C-H Stretch (Aromatic) | 3085 |

| C=C Stretch (Aromatic) | 1620, 1580, 1470 |

| C-N Stretch | 1290 |

| C-O Stretch | 1240 |

| C-Cl Stretch | 680 |

Data derived from computational and experimental studies on 2-Amino-4-chlorophenol.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions from the ground state to various excited states. For aromatic compounds like phenols, these transitions are typically of the π → π* type. A study on the electronic spectra of various substituted phenols, including 2-aminophenol (B121084) and 2-chlorophenol, provides a basis for understanding the UV-Vis absorption properties of 2-Amino-4-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) Analysis

A ¹H-NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, as well as protons associated with the amino (NH₂) and hydroxyl (OH) groups. The chemical shifts (δ) of the two aromatic protons would be influenced by the electronic effects of the surrounding substituents: the electron-donating amino and hydroxyl groups, and the electron-withdrawing chloro and fluoro groups. The coupling patterns (spin-spin splitting) between adjacent protons would provide information about their relative positions on the aromatic ring. The integration of these signals would correspond to the number of protons they represent.

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum would display signals for each of the six carbon atoms in the benzene ring. The chemical shifts of these carbons would be highly dependent on the attached functional groups. The carbons bonded to the electronegative oxygen, nitrogen, chlorine, and fluorine atoms would exhibit characteristic downfield shifts. Analysis of the fully-decoupled spectrum would provide the number of unique carbon environments, while off-resonance decoupled or DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to distinguish between quaternary, CH, CH₂, and CH₃ carbons.

Fluorine-19 NMR (¹⁹F-NMR) Analysis

¹⁹F-NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance would be expected in the ¹⁹F-NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) could be observed, providing additional structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Data Analysis

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis would yield detailed information about the crystal system, space group, and unit cell dimensions. Crucially, it would provide the precise coordinates of each atom within the molecule, allowing for the determination of bond lengths, bond angles, and torsion angles.

Intermolecular Interactions and Crystal Packing

The crystallographic data would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds (e.g., between the amino and hydroxyl groups of one molecule and the electronegative atoms of a neighboring molecule), halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the stability and physical properties of the solid-state material.

Computational Chemistry Studies of 2 Amino 4 Chloro 6 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density. For a molecule like 2-Amino-4-chloro-6-fluorophenol, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict a wide range of properties. nih.gov These include optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. Studies on related chlorophenols have utilized DFT to investigate molecular structures and charge transfer phenomena. nih.gov

Hartree-Fock (HF) Methodologies

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods because it does not account for electron correlation, HF is a crucial starting point for more advanced calculations. bldpharm.com In studies of similar molecules, HF calculations, often with basis sets like 6-311+G(d,p), are used to compute optimized geometries and electronic properties for comparison with DFT and experimental results. semanticscholar.orgkarazin.ua For this compound, HF would provide a baseline understanding of its electronic structure.

Molecular Geometry Optimization and Conformational Analysis

Before properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) must be determined. This is achieved through geometry optimization. For this compound, the presence of the hydroxyl (-OH) and amino (-NH2) groups allows for different rotational isomers, or conformers.

A conformational analysis would be performed by systematically rotating these groups and calculating the potential energy at each position. This "potential energy surface scan" would identify the global minimum energy conformer, which is the most stable and populated form of the molecule under normal conditions. nih.gov For example, a study on the related 2-amino-4-chlorophenol (B47367) identified two conformers and determined the most stable one through such calculations. nih.gov The optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer of this compound would be the primary result of this analysis.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is known, its electronic properties and chemical reactivity can be investigated in detail.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital to which an electron is most easily added (acting as an electron acceptor).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and more chemically reactive. semanticscholar.org For this compound, analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict sites of electrophilic and nucleophilic attack. This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., around the oxygen and nitrogen atoms).

Blue: Regions of most positive potential, electron-poor, indicating sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would visually indicate the electron-rich areas near the electronegative oxygen, nitrogen, fluorine, and chlorine atoms, and the electron-poor areas, likely associated with the hydrogen atoms of the amino and hydroxyl groups. nih.gov This provides a powerful, intuitive guide to the molecule's reactivity and intermolecular interactions. nih.gov

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method used to estimate the partial atomic charges in a molecule, offering insights into the electrostatic potential and the location of electrophilic and nucleophilic sites. The analysis involves partitioning the total electron population among the atoms of the molecule.

In computational studies of substituted phenols, the Mulliken charges are typically calculated using a specified basis set, such as 6-311+G(d,p), with either the Hartree-Fock (HF) or DFT (commonly the B3LYP functional) methods. For a molecule like this compound, this analysis would reveal the influence of the electron-donating amino group (-NH2) and the electron-withdrawing chloro (-Cl) and fluoro (-F) substituents on the electron density of the phenol (B47542) ring and the hydroxyl group (-OH). The oxygen, nitrogen, and halogen atoms are expected to carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms would exhibit varying degrees of positive charge.

Illustrative Mulliken Charge Distribution for a Substituted Phenol

| Atom | Charge (e) |

|---|---|

| C1 | 0.35 |

| C2 | -0.15 |

| C3 | 0.10 |

| C4 | -0.20 |

| C5 | 0.10 |

| C6 | -0.15 |

| O7 | -0.65 |

| H8 | 0.45 |

| F9 | -0.30 |

| Cl10 | -0.05 |

| Cl11 | -0.05 |

Note: This data is for 2,6-dichloro-4-fluoro phenol and is intended for illustrative purposes only.

Global Reactivity Parameters

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Indicates the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap results in greater hardness, signifying higher kinetic stability.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters provide a quantitative measure of the molecule's reactivity. For this compound, the interplay of the amino, chloro, and fluoro substituents would significantly influence the HOMO-LUMO gap and, consequently, these reactivity descriptors.

Global Reactivity Parameters and Their Formulas

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

Spectroscopic Property Prediction

Computational methods are highly effective in simulating and predicting the spectroscopic properties of molecules, providing a valuable tool for the interpretation of experimental data.

Theoretical Infrared and UV-Vis Spectra Simulation

Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra are performed to understand the vibrational and electronic transitions within the molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding IR intensities, which aids in the assignment of experimental IR spectra. For this compound, the calculated IR spectrum would show characteristic vibrational modes for the O-H, N-H, C-F, and C-Cl bonds, as well as the aromatic ring vibrations.

Similarly, the simulation of the UV-Vis spectrum involves calculating the electronic transition energies and their corresponding oscillator strengths. This provides information on the wavelengths of maximum absorption (λmax).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. It calculates the excitation energies corresponding to transitions from the ground state to various excited states. For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions, and their corresponding absorption wavelengths and oscillator strengths (f). These calculations are crucial for understanding the photophysical properties of the molecule and interpreting experimental UV-Vis spectra.

Typical Output of a TD-DFT Calculation

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.34 | 285.7 | 0.0117 |

| S0 → S2 | 4.65 | 266.6 | 0.0893 |

| S0 → S3 | 5.14 | 241.2 | 0.0000 |

Note: The data in this table is hypothetical and for illustrative purposes to show typical TD-DFT output.

Thermodynamic Property Calculations

Computational chemistry allows for the prediction of various thermodynamic properties of molecules, providing insights into their stability and reaction energetics.

Gibbs Free Energy Changes

The Gibbs free energy (G) is a key thermodynamic potential that can be used to predict the spontaneity of a process. Computational methods can calculate the standard Gibbs free energy of a molecule. By calculating the Gibbs free energy for reactants and products, the Gibbs free energy change (ΔG) for a reaction can be determined. For this compound, these calculations could be used to assess its relative stability compared to its isomers or to predict the equilibrium position of reactions in which it is involved.

Tautomeric Equilibrium Analysis

A computational analysis of the tautomeric equilibrium of this compound would theoretically involve calculating the relative energies of the possible tautomeric forms. Phenolic compounds can exist in equilibrium with their keto tautomers. For this compound, this would likely involve the migration of the phenolic proton to the nitrogen of the amino group or to a carbon atom on the aromatic ring, leading to quinonoid-type structures.

A typical computational approach would use Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the geometries of the different tautomers and calculate their electronic energies. The relative energies, after zero-point vibrational energy (ZPVE) correction, would indicate the most stable tautomer in the gas phase. The energy barriers for the interconversion between tautomers could also be calculated by locating the transition state structures.

Table of Hypothetical Tautomeric Forms and Relative Energies

| Tautomer Name | Structure | Relative Energy (kcal/mol) (Gas Phase) |

| Phenol-amino | (Structure of this compound) | Data not available |

| Keto-imine | (Hypothetical tautomeric structure) | Data not available |

This table is for illustrative purposes only. The actual structures and relative energies would need to be determined through dedicated quantum chemical calculations.

Nonlinear Optical (NLO) Property Investigations

The investigation of the nonlinear optical (NLO) properties of this compound would involve calculating parameters such as the dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). These properties are crucial for identifying materials with potential applications in optoelectronics.

Computational methods, again typically DFT, would be employed to calculate these properties. The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro) groups on the aromatic ring suggests that this compound could possess interesting NLO characteristics due to intramolecular charge transfer. The calculations would quantify the magnitude of these effects.

Table of Calculated NLO Properties

| Parameter | Gas Phase |

| Dipole Moment (μ) [Debye] | Data not available |

| Mean Polarizability (α) [a.u.] | Data not available |

| Anisotropy of Polarizability (Δα) [a.u.] | Data not available |

| First-Order Hyperpolarizability (β) [a.u.] | Data not available |

This table represents typical parameters evaluated in NLO studies. The values are contingent on computational analysis.

Solvent Effects on Electronic and Spectroscopic Properties

The study of solvent effects is critical for understanding how the chemical environment influences the behavior of a molecule. For this compound, computational models such as the Polarizable Continuum Model (PCM) could be used to simulate the presence of different solvents (e.g., nonpolar solvents like hexane, polar aprotic solvents like DMSO, and polar protic solvents like ethanol).

These simulations would provide insights into how the electronic properties (like the HOMO-LUMO energy gap) and spectroscopic properties (such as the predicted UV-Vis absorption maxima, λmax) change in different solvent environments. Solvatochromic shifts (changes in absorption wavelength with solvent polarity) could be predicted and analyzed.

Table of Solvent Effects on Electronic and Spectroscopic Properties

| Solvent | Dielectric Constant (ε) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| Gas Phase | 1 | Data not available | Data not available |

| Hexane | 1.88 | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available |

| DMSO | 46.7 | Data not available | Data not available |

This table illustrates the type of data that would be generated from a computational study on solvent effects. The actual values would depend on the specific outcomes of the simulations.

While the framework for a comprehensive computational study of this compound can be outlined, the absence of published research in this specific area means that a detailed, data-rich article cannot be produced at this time. The scientific community has yet to direct its focus to the computational analysis of this particular molecule. Future research is necessary to elucidate its tautomeric, nonlinear optical, and solvatochromic behaviors.

Biological and Biomedical Investigations of 2 Amino 4 Chloro 6 Fluorophenol and Its Analogs

In Vitro Biological Activity Studies

Cytotoxicity Assessments in Cell Lines

The cytotoxic potential of halogenated aminophenol analogs has been evaluated in various cancer cell lines. Studies on 2-amino-4,6-diphenylnicotinonitriles, which are structurally related analogs, have demonstrated significant cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7. nih.gov One particular analog, referred to as compound 3 in the study, showed exceptional potency with IC₅₀ values of 1.81 ± 0.1 μM for MDA-MB-231 and 2.85 ± 0.1 μM for MCF-7, which were lower than the control drug Doxorubicin. nih.gov Another compound from the same series, compound 4, exhibited cytotoxicity comparable to Doxorubicin. nih.gov The cytotoxic potency varied across the series, with other analogs showing moderate to weak activity. nih.gov

In vitro nephrotoxicity studies have also been conducted on chloro-analogs of aminophenol using isolated renal cortical cells (IRCC) from rats. nih.govnih.gov These studies revealed a clear structure-activity relationship concerning the position and number of chlorine substituents. The order of cytotoxic potential was determined to be 4-amino-2,6-dichlorophenol (B1218435) > 4-amino-2-chlorophenol (B1200274) > 4-aminophenol (B1666318) > 4-amino-3-chlorophenol (B108459). nih.gov This indicates that the addition of chlorine atoms at positions 2 and 6 enhances cytotoxicity, while a chlorine atom at position 3 reduces it compared to the parent 4-aminophenol. nih.gov For instance, at a concentration of 0.5 mM, 4-amino-2-chlorophenol (4-A2CP) and 4-amino-2,6-dichlorophenol (4-A2,6DCP) induced marked cytotoxicity, whereas 4-aminophenol (4-AP) and 4-amino-3-chlorophenol (4-A3CP) did not. nih.gov

Table 1: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Analogs against Breast Cancer Cell Lines nih.gov An interactive data table. Users can sort and filter the data based on the compound and cell line.

| Compound | Cell Line | IC₅₀ (μM) | Potency Compared to Doxorubicin |

| Compound 3 | MDA-MB-231 | 1.81 ± 0.1 | Higher |

| Compound 3 | MCF-7 | 2.85 ± 0.1 | Higher |

| Compound 4 | MDA-MB-231 | 6.93 ± 0.4 | Comparable |

| Compound 4 | MCF-7 | 5.59 ± 0.3 | Comparable |

| Compound 6 | MDA-MB-231 | 10.23 ± 0.8 | Moderate |

| Compound 6 | MCF-7 | 9.47 ± 0.7 | Moderate |

| Compound 5 | MDA-MB-231 | 15.52 ± 1.2 | Moderate |

| Compound 5 | MCF-7 | 20.07 ± 1.5 | Moderate |

| Compound 1 | MDA-MB-231 | 78.28 ± 3.9 | Weak |

| Compound 1 | MCF-7 | > 100 | Ineffective |

Table 2: Comparative Nephrotoxicity of Aminophenol Analogs nih.gov An interactive data table. Users can sort the data by compound or cytotoxicity ranking.

| Compound | Cytotoxicity at 0.5 mM | Cytotoxicity at 1.0 mM | Decreasing Order of Nephrotoxic Potential |

| 4-amino-2,6-dichlorophenol (4-A2,6DCP) | High | High | 1 |

| 4-amino-2-chlorophenol (4-A2CP) | High | High | 2 |

| 4-aminophenol (4-AP) | Not Observed | Observed | 3 |

| 4-amino-3-chlorophenol (4-A3CP) | Not Observed | Not Observed | 4 |

Antimicrobial Efficacy Studies

The antimicrobial properties of various analogs have been a subject of extensive research. A study on pyrimidine (B1678525) derivatives bearing a chlorosubstituted phenyl ring, specifically 2-Amino-4-(coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines, identified several potent antibacterial agents. researchgate.net Structure-activity relationship (SAR) analysis revealed that for derivatives with a dichlorophenyl ring, chlorine substitutions at the 2- and 6-positions were critical for antibacterial activity. For monochlorophenyl derivatives, substitutions at the 2- and 4-positions were found to be important. researchgate.net However, these compounds were generally weak antifungal agents. researchgate.net

Similarly, a series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) showed variable to modest activity against several strains of Gram-positive and Gram-negative bacteria, as well as three fungal species. researchgate.net Certain derivatives in this series exhibited significant biological activity against the tested microorganisms. researchgate.net

Other investigations into aurone (B1235358) derivatives, which are flavonoid analogs, identified several compounds with promising antimicrobial activity against a panel of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com Further testing of the most active aurone compounds showed interesting activity against methicillin-resistant S. aureus (MRSA) and Clostridioides difficile. mdpi.com In contrast, a study on fluorinated analogs of chloramphenicol (B1208) found that replacing the secondary hydroxyl group with a fluorine atom completely abolished the antibacterial and antifungal activity, demonstrating the critical role of specific functional groups for antimicrobial efficacy. nih.gov

Table 3: Summary of Antimicrobial Activity for Analog Classes

| Analog Class | Key Findings | Reference |

| Chlorosubstituted Phenyl Pyrimidines | Potent antibacterial agents, especially with Cl at 2,6- or 2,4- positions. Weak antifungal activity. | researchgate.net |

| 2-Amino-4-chloropyridine Schiff Bases | Variable and modest antibacterial and antifungal activity. Some derivatives showed significant activity. | researchgate.net |

| Aurone Derivatives | Active against Gram-positive bacteria (including MRSA), Gram-negative bacteria, and fungi. | mdpi.com |

| 1-Fluorodehydroxylated Chloramphenicol | Substitution of secondary -OH with fluorine abolishes all antimicrobial activity. | nih.gov |

Enzyme Inhibition Assays

Analogs of 2-Amino-4-chloro-6-fluorophenol have been investigated as inhibitors of various enzymes. The introduction of fluorine can significantly influence a molecule's ability to interact with enzyme active sites. For example, fluorinated ketone analogs have been designed as potent inhibitors of serine and cysteine proteases. researchgate.net

In the context of antimicrobial drug design, amino acid-based analogs have shown promise. Derivatives of glutamic acid have been synthesized as inhibitors of the MurD and MurE ligases, which are essential enzymes in bacterial cell wall biosynthesis. nih.gov While most compounds in one study did not show strong inhibition of MurD, one sulfonamide derivative of glutamic acid was a good inhibitor of MurE from E. coli. nih.gov

Furthermore, studies on the nephrotoxicity of 4-amino-2-chlorophenol (4-A2CP) suggest it is bioactivated by enzymes. nih.gov Its cytotoxic effect was lessened by a peroxidase inhibitor (mercaptosuccinic acid), indicating that peroxidases contribute to the formation of its toxic species. nih.gov The cytotoxicity was not affected by most cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) inhibitors, but it was suggested that cyclooxygenase could also be involved in its bioactivation. nih.gov This highlights how the compound's analogs can act as substrates and be transformed by specific enzymes, leading to biological effects.

Interaction with Biomolecules

Protein Binding Studies

The interaction of fluorinated compounds with proteins is a key area of study in medicinal chemistry. The presence of fluorine on a ligand can modulate its binding affinity and selectivity for a target protein. acs.org Fluorine's high electronegativity can lead to favorable interactions within a protein's binding pocket, sometimes by structuring water molecules to stabilize the ligand-protein complex. acs.org

For related halogenated aminophenols, such as 4-Amino-2,6-dichloro-3-fluorophenol, it is noted that the molecule's reactivity and binding affinity to enzymes or receptors are influenced by its combination of electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups. These features modulate the biochemical pathways the compound can affect. The steric hindrance caused by halogen atoms can also play a role; for example, chloro groups at positions adjacent to a phenolic hydroxyl group may inhibit the formation of glucuronide or sulfate (B86663) conjugates during metabolism, potentially by hindering access to the active sites of conjugating enzymes. nih.gov

Investigations of Nucleic Acid Interactions

Mechanistic Studies of Biological Effects

Mechanistic studies have largely bypassed this compound itself, focusing instead on the biological actions of its more complex analogs. The available data points towards the modulation of specific cellular signaling pathways and receptor systems by these derivatives.

Cellular Pathway Modulation

Direct evidence for the modulation of specific cellular pathways by this compound is not extensively documented in publicly available research. However, the known biological activities of structurally related chlorophenols and their derivatives suggest potential mechanisms of action. For instance, various chlorophenolic compounds have been reported to induce histopathological alterations and are known to be powerful uncouplers of mitochondrial oxidative phosphorylation. This raises the possibility that this compound or its metabolites could interfere with cellular energy metabolism.

Furthermore, studies on aminophenol derivatives have demonstrated a range of biological activities, including antimicrobial and antidiabetic effects, with some compounds showing the potential to interact with DNA. nih.govresearchgate.netmdpi.com For example, certain 4-aminophenol derivatives have been shown to inhibit α-amylase and α-glucosidase, suggesting an impact on carbohydrate metabolism pathways. nih.govresearchgate.netmdpi.com The cytotoxicity of some aminochlorophenols has been linked to bioactivation by cyclooxygenases and peroxidases, with free radicals playing a role in their mechanism of toxicity. nih.gov These findings on related compounds suggest that the biological activity of this compound, if any, could be multifaceted, potentially involving interference with fundamental cellular processes. However, without direct experimental evidence, these remain areas for future investigation.

Receptor Binding and Activation Profiling

The most significant area of investigation for derivatives of this compound has been their interaction with purinergic receptors, specifically the P2X3 receptor subtype. P2X3 receptors are ATP-gated ion channels predominantly found in primary afferent neurons and are a key target for the development of novel analgesics for neuropathic pain and other sensory disorders. nih.govnih.gov

Research has led to the development of potent and selective antagonists for the human P2X3 receptor derived from this compound. These derivatives, typically benzimidazole-4,7-diones, have been shown to effectively block the influx of calcium ions triggered by the P2X3 receptor agonist α,β-methylene-ATP (αβmeATP) in cell-based assays. nih.gov The antagonistic activity is often evaluated using HEK293 cells that are stably transfected to express the human P2X3 receptor. nih.gov The primary mechanism of these derivatives is the competitive or allosteric inhibition of the P2X3 receptor, thereby blocking the downstream signaling cascade associated with pain transmission.

Structure-Activity Relationship (SAR) Studies of Derivatives

The synthesis of a variety of analogs based on the core structure derived from this compound has enabled detailed structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates. A significant body of SAR work has focused on benzimidazole-4,7-dione derivatives as P2X3 receptor antagonists. nih.govnih.gov

Initial screening of chemical libraries identified a benzimidazole-4,7-dione analog as a hit compound. nih.gov Subsequent optimization focused on modifications at various positions of the benzimidazole (B57391) core and the aniline (B41778) moiety derived from this compound or its analogs.

For instance, the introduction of a trifluoromethyl group at the 2-position of the benzimidazole core was found to significantly enhance metabolic stability. nih.gov Further SAR studies explored the impact of different halogen substitutions on the aniline ring. The identity and position of these halide groups were found to be critical for antagonistic activity. nih.govnih.gov

A systematic analysis revealed the following trend for antagonistic activity based on halide substitution on the aniline moiety: F, Cl > F, Br or I, Cl > di-Cl or mono-Cl or di-F > mono-F. nih.gov This indicates that a combination of fluorine and chlorine substituents generally leads to higher potency.

The following interactive data table summarizes the SAR of some halide-substituted aniline derivatives of 2-trifluoromethylbenzimidazole-4,7-dione as P2X3 receptor antagonists. nih.gov

| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) at hP2X3R |

| 11a | F | H | H | H | >1000 |

| 11b | Cl | H | H | H | 980 |

| 11c | F | F | H | H | 950 |

| 11d | Cl | Cl | H | H | 920 |

| 11e | Cl | F | H | H | 870 |

| 11f | F | Cl | H | H | 850 |

| 11g | Cl | H | Cl | H | 450 |

| 11h | F | H | F | H | 375 |

| 11i | Br | F | H | H | 900 |

| 11j | I | Cl | H | H | 910 |

| 11k | Br | Cl | H | H | 890 |

Further SAR studies on another series of derivatives explored mono- and di-substitutions on the aniline ring. Among the mono-substituted analogs, a 4-fluoro derivative demonstrated the highest activity. In the di-substituted series, a 3,4-difluoro substituted derivative showed the most optimized antagonistic activity. nih.gov

This is illustrated in the following interactive data table. nih.gov

| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) at hP2X3R |

| 14a | H | H | H | H | >1000 |

| 14b | H | F | H | H | 850 |

| 14c | H | Cl | H | H | 920 |

| 14d | H | H | F | H | 450 |

| 14e | H | H | Cl | H | 560 |

| 14f | H | H | Br | H | 780 |

| 14g | H | Cl | Cl | H | 650 |

| 14h | H | F | F | H | 375 |

| 14i | H | Cl | F | H | 550 |

These detailed SAR studies highlight the importance of the substitution pattern on the aniline ring, derived from precursors like this compound, in determining the biological activity of the final compounds. The insights gained from this research are instrumental in the rational design of more effective and selective P2X3 receptor antagonists for therapeutic applications.

Information regarding the chemical compound this compound is not available in the public domain.

Following a comprehensive and targeted search for scientific literature, no specific data was found for the chemical compound This compound pertaining to the requested topics of its environmental behavior and toxicological research.

The required information for the detailed sections and subsections is absent from available scientific and environmental research databases:

Environmental Behavior and Toxicological Research of 2 Amino 4 Chloro 6 Fluorophenol

Analytical Method Development for Environmental Monitoring:No specific analytical methods developed for the monitoring of 2-Amino-4-chloro-6-fluorophenol in the environment have been documented.

While research exists for structurally similar compounds, such as 2-amino-4-chlorophenol (B47367), the explicit focus on "this compound" as mandated by the instructions cannot be fulfilled without the required specific data. Generating content on related but distinct chemicals would violate the directive to focus solely on the specified compound and would be scientifically inaccurate. Therefore, the requested article cannot be generated at this time due to the lack of available research.

Industrial and Emerging Applications of 2 Amino 4 Chloro 6 Fluorophenol in Research

Pharmaceutical Research and Development Intermediatenih.govkajay-remedies.comnih.govnih.gov

The class of halogenated aminophenols, to which 2-Amino-4-chloro-6-fluorophenol belongs, is significant in medicinal chemistry. nih.govnih.gov The introduction of halogen atoms like fluorine and chlorine into drug candidates can profoundly alter their physicochemical properties, such as acidity, stability, and membrane permeability, which are critical for bioavailability and efficacy. nih.govnih.gov

Precursor for Active Pharmaceutical Ingredients (APIs)

As a functionalized aromatic compound, this compound is a potential precursor for a range of complex Active Pharmaceutical Ingredients (APIs). The amine and hydroxyl groups provide reactive sites for building larger molecular architectures, while the chloro and fluoro substituents can enhance biological activity and metabolic stability. While the compound is offered by chemical suppliers as a building block for organic synthesis, specific examples of market-approved APIs derived directly from this compound are not detailed in publicly available literature or patents. bldpharm.coma2bchem.comgoogle.com

Synthesis of Muscle Relaxant Analogs

Derivatives of aminophenol have historically been used in the synthesis of various pharmaceuticals, including muscle relaxants. The structure of this compound makes it a plausible candidate for the research and development of new analogs in this therapeutic area. However, a review of current scientific and patent literature does not show specific instances of its use in the synthesis of muscle relaxant analogs.

Agrochemical Research Intermediateresearchgate.netresearchgate.netnih.gov

In the field of agrochemicals, the incorporation of fluorine and chlorine atoms into molecules is a well-established strategy for enhancing the potency and selectivity of herbicides, pesticides, and fungicides. researchgate.netresearchgate.netnih.gov Fluorinated compounds represent a significant portion of the agrochemicals currently in development and on the market. nih.govresearchgate.net

Development of Herbicides and Pesticides Analogs

The this compound structure contains the key halogen elements known to impart desirable properties to agrochemicals. researchgate.net It serves as a valuable starting material for creating libraries of new compounds to be screened for herbicidal and pesticidal activity. The development of novel agrochemicals is a continuous process driven by the need to overcome resistance and improve environmental safety profiles. nih.gov Despite its potential as a scaffold, specific, publicly documented synthesis pathways of commercial herbicides or pesticides starting from this compound are not available in the reviewed literature.

Materials Science and Functional Materials

Substituted aminophenols are versatile precursors in materials science, used in the synthesis of polymers and specialized dyes. taylorandfrancis.comkajay-remedies.com The properties of these materials can be finely tuned by the nature and position of the substituents on the aromatic ring.

Precursor for Fluorescent Dyes

The aminophenol scaffold is a common structural motif in a variety of dyes. taylorandfrancis.comnih.gov The inclusion of a fluorine atom can modify the electronic properties of a dye molecule, potentially enhancing its fluorescence and stability. Therefore, this compound is a logical building block for creating novel fluorescent dyes for applications in imaging, sensing, and safety materials. While the general class of aminophenols is used for this purpose, specific examples of fluorescent dyes synthesized from this compound are not described in the available research. nih.govacs.org

Applications in Nanotechnology Research

Currently, there is limited specific information available in public research databases regarding the direct application of this compound in the field of nanotechnology. Research in radiation-based nanotechnology often involves the use of techniques like e-beams and ion beams to fabricate nanostructures or synthesize nanoparticles. iaea.org These methods are applied to a wide range of materials, including the formation of metal and salt-polymer composites and the modification of polymers to create nanocomposites with enhanced properties like superior mechanical strength and thermal stability. iaea.orgmdpi.com While the potential for incorporating halogenated phenols into nanomaterials exists, dedicated studies focusing on this compound for applications such as the development of nano-ordered hydrogels for biochips or sensors have not been prominently documented in the reviewed sources. iaea.org

Role as a Redox Mediator in Chemical Reactions

While specific studies detailing the role of this compound as a redox mediator are not extensively available, the inherent chemical nature of its functional groups suggests a potential for such activity. Aminophenol compounds can participate in oxidation-reduction reactions. The phenazine (B1670421) nucleus, which is rich in nitrogen and can be functionalized with amino groups, is noted for its "superb redox nature". researchgate.net This characteristic is fundamental to its application in batteries and as a family of organic dyes. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing hydroxyl group on the aromatic ring allows the molecule to potentially facilitate electron transfer in various chemical processes. This dual functionality is a key area for future investigation to determine its efficacy and mechanisms as a redox mediator.

Research in Corrosion Inhibition

The use of organic compounds as corrosion inhibitors is a well-established method for protecting metals, particularly in acidic environments. These inhibitors function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. The effectiveness of these organic inhibitors is often attributed to the presence of heteroatoms like nitrogen, oxygen, and sulfur, as well as aromatic rings.

Although research specifically documenting this compound as a corrosion inhibitor is scarce, studies on similar molecules, such as 4-Aminophenol (B1666318), provide significant insights into its potential. 4-Aminophenol has been shown to be an effective inhibitor for the corrosion of mild steel in sulfuric acid. researchgate.net Its inhibitive action is due to the presence of amine and phenol (B47542) groups which can form a protective film on the metal surface. researchgate.net Research indicates that inhibition efficiency increases with higher concentrations of the inhibitor. researchgate.net The general mechanism involves the adsorption of the inhibitor molecules onto the metal, a process that often follows established models like the Langmuir adsorption isotherm.

Below is a data table from a study on 4-Aminophenol, illustrating its inhibition efficiency.

| Inhibitor Concentration | Corrosion Rate Decrease | Inhibition Efficiency (%) |

| Low | Observed | Increases with concentration |

| High | Significant | Reaches high efficiency |

| Data derived from studies on the related compound 4-Aminophenol as a proof-of-concept. researchgate.net |

Dye and Pigment Research Applications

Halogenated aminophenols are a critical class of intermediates in the synthesis of dyes and pigments. The general method for creating many dyes from these precursors involves diazotization of the amino group, followed by coupling with another aromatic compound. scialert.net While direct examples of dyes synthesized from this compound are not prominent in the literature, numerous related compounds are widely used.

For instance, 2-Amino-4-chlorophenol (B47367) is a known precursor for various dyes and is used to produce a range of colors. chemicalbook.comontosight.ai Similarly, derivatives like 2-amino-6-chloro-4-nitrophenol (B3029376) are used to create deep, intensive red shades in hair dyes. google.com The synthesis process allows for a vast diversity of final dye molecules by changing either the diazotized aminophenol or the coupling agent. Dyes derived from quinazoline (B50416) moieties, which can be synthesized from chloro-amino precursors, have shown good to excellent fastness properties on polyester (B1180765) and acrylic fabrics. scialert.net

The table below lists examples of related aminophenol compounds and their use in dye synthesis.

| Precursor Compound | Application/Resulting Dye Type | Reference |

| 2-Amino-4-chlorophenol | Intermediate for azo dyestuffs | njit.edu |

| 4-chloro-2-aminophenol-6-sulfonic acid | Used to create violet shades on wool after chroming | google.com |

| 2-amino-6-chloro-4-nitrophenol | Used to produce red shades in hair dyes | google.com |

| 4-amino-2-chloro-6,7-dimethoxyquinazoline | Precursor for monoazo disperse dyes for polyester | scialert.net |

The structural similarity of this compound to these established dye intermediates strongly suggests its potential for creating novel dyes with potentially unique color and fastness properties, an area ripe for further research.

Analytical Methodologies for 2 Amino 4 Chloro 6 Fluorophenol

Chromatographic Techniques

Chromatography is the cornerstone for separating and quantifying components within a mixture. For a compound like 2-Amino-4-chloro-6-fluorophenol, various chromatographic techniques could be employed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method would likely be the most suitable approach for this compound.

Method Development Considerations:

Column: A C18 or C8 column would be a common starting point, offering good retention for moderately polar compounds. The choice would depend on the desired retention time and resolution from potential impurities.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the aqueous phase would be critical to control the ionization state of the amino and phenolic groups, thereby influencing retention.

Detection: UV detection would be a straightforward choice, with the detection wavelength optimized based on the compound's UV-Vis spectrum. A photodiode array (PDA) detector would be beneficial for assessing peak purity.

A hypothetical HPLC method is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

An LC-MS method would provide not only the retention time but also the mass-to-charge ratio (m/z) of the analyte and its fragments, offering a high degree of confidence in identification and quantification. Electrospray ionization (ESI) in positive or negative ion mode would likely be effective for this compound.

Hypothetical LC-MS Parameters: